Lipophilicity Comparison: Balanced LogP Profile of 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine vs. Phenyl and Methyl Analogs
The target compound exhibits an XLogP3-AA value of 2.7, positioning it between the more lipophilic 2-phenyl analog (XLogP = 3.4) and the less lipophilic 2-methyl analog (XLogP = 2.2) [1][2][3]. This intermediate lipophilicity can be advantageous for balancing membrane permeability with aqueous solubility, a critical parameter in lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.7 |
| Comparator Or Baseline | 2-Phenylimidazo[1,2-a]pyridine: XLogP = 3.4; 2-Methylimidazo[1,2-a]pyridine: XLogP = 2.2 |
| Quantified Difference | ΔXLogP = -0.7 vs. phenyl; +0.5 vs. methyl |
| Conditions | PubChem computed XLogP3-AA values |
Why This Matters
Differentiation in lipophilicity directly impacts a compound's absorption, distribution, and overall drug-likeness, guiding selection for specific target product profiles.
- [1] PubChem. 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine. CID 115404259. Accessed 2026. View Source
- [2] PubChem. 2-Phenylimidazo[1,2-a]pyridine. CID 201136. Accessed 2026. View Source
- [3] PubChem. 2-Methylimidazo[1,2-a]pyridine. CID 136742. Accessed 2026. View Source
